HIV Protease Substrate IV
Overview
Description
HIV-1 Protease Substrate IV is a crucial enzyme for the life cycle of the human immunodeficiency virus (HIV), the retrovirus that triggers AIDS . It processes the viral polyproteins at several cleavage sites . The active site of the enzyme is located at the dimeric interface .
Synthesis Analysis
Over 130 HIV-1 protease inhibitors were designed and synthesized using three different approaches with and without substrate-envelope constraints . A subset of 16 representative inhibitors with binding affinities to wild-type protease ranging from 58 nM to 0.8 pM was chosen for crystallographic analysis .Molecular Structure Analysis
The structures and activities of HIV-1 protease and its drug-resistant variants and their interactions with inhibitors have been studied for nearly 20 years . The HIV-1 protease structure showed some structural similarities with the Klenow fragment, including a large cleft sufficient to accommodate the RNA–DNA hybrid molecule .Chemical Reactions Analysis
The HIV-1 protease is an aspartic protease and the catalytic site has the characteristic Asp-Thr-Gly sequence common to all aspartic proteases . The substrate slides inside the enzyme cavity from the tight lateral channel .Physical And Chemical Properties Analysis
The chemical characteristics of HIV protease inhibitors are crucial in determining their effectiveness and associated side effects . The chemical structures of HIV protease inhibitors and their possible off-target molecules provide hints for optimizing the molecular selectivity of the inhibitors .Scientific Research Applications
Understanding Substrate Specificity
- HIV-1 protease plays a critical role in viral maturation by cleaving sequences in Gag and Pol polyproteins. The enzyme's specificity is determined by substrate shape rather than specific amino acid sequences (Prabu‐Jeyabalan, Nalivaika, & Schiffer, 2002).
Insights into Reaction Intermediates
- The crystal structure of the C95M/C1095A HIV-1 protease tethered dimer reveals a tetrahedral reaction intermediate, providing unique insights into the enzyme's interaction with substrates and aiding drug design (Kumar, Prashar, Mahale, & Hosur, 2005).
Enhancing Drug Resistance Understanding
- Research over 15 years shows how mutations in HIV protease lead to resistance against inhibitors while maintaining its enzymatic activity, which is crucial for developing new therapeutic strategies (Wensing, van Maarseveen, & Nijhuis, 2010).
Drug Design and Protease Functionality
- Structural analysis of drug-resistant HIV-1 protease variants with substrates and inhibitors reveals insights into how mutations can resist drug binding but keep the protease functional, guiding future inhibitor designs (Appadurai & Senapati, 2017).
Substrate Recognition Mechanisms
- Computational studies on substrate recognition by HIV-1 protease suggest that recognition is not solely based on affinity to the active site but also involves geometric specificity, enhancing our understanding of enzyme-substrate interactions (Perez, Fernandes, & Ramos, 2010).
Development of Advanced Assays
- The development of graphene oxide-based fluorescence biosensing platforms for rapid and sensitive detection of HIV-1 protease demonstrates advancements in diagnostic technologies (Zhang, Chen, Roozbahani, & Guan, 2018).
Redefining Drug Resistance Models
- The concept of the dynamic substrate envelope is proposed as a tool for drug design targeting resistant HIV-1 PR variants, emphasizing the importance of considering protein dynamics in inhibitor development (Ozen, Haliloglu, & Schiffer, 2011).
Safety And Hazards
Future Directions
The development of safer and potentially promising protease inhibitors is eagerly needed . From the chemical structures of HIV protease inhibitors and their possible off-target molecules, we could obtain hints for optimizing the molecular selectivity of the inhibitors, to provide help in the design of new compounds with enhanced bioavailability and reduced side effects .
properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H83N15O13/c1-7-9-15-33(40(52)67)58-41(68)29(6)57-44(71)36(22-23-38(65)66)60-47(74)37(26-30-18-20-31(21-19-30)64(76)77)62-45(72)34(16-10-8-2)61-48(75)39(27(3)4)63-46(73)35(17-13-25-55-49(53)54)59-42(69)28(5)56-43(70)32(51)14-11-12-24-50/h18-21,27-29,32-37,39H,7-17,22-26,50-51H2,1-6H3,(H2,52,67)(H,56,70)(H,57,71)(H,58,68)(H,59,69)(H,60,74)(H,61,75)(H,62,72)(H,63,73)(H,65,66)(H4,53,54,55)/t28-,29-,32-,33-,34-,35-,36-,37-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGGTDHEIUOPEB-WBMHOGBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H83N15O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580456 | |
Record name | L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1090.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HIV Protease Substrate IV | |
CAS RN |
128340-47-6 | |
Record name | L-Lysyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-norleucyl-4-nitro-L-phenylalanyl-L-alpha-glutamyl-L-alanyl-L-norleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.